BenchChemオンラインストアへようこそ!

1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

indolinone scaffold N-alkylation electrophilic alkylation handle

1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one (CAS 320741-29-5, MFCD00778390) is a synthetic indolin-2-one derivative bearing a C3 hydroxy group and a C3 2-oxopropyl (acetonyl) substituent, with a 2-chloroethyl group at the N-1 position. The molecular formula is C₁₃H₁₄ClNO₃ (MW 267.71 g/mol) and the compound possesses one asymmetric center at C3, supplied as a racemic mixture unless otherwise specified.

Molecular Formula C13H14ClNO3
Molecular Weight 267.71
CAS No. 320741-29-5
Cat. No. B2722409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
CAS320741-29-5
Molecular FormulaC13H14ClNO3
Molecular Weight267.71
Structural Identifiers
SMILESCC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCl)O
InChIInChI=1S/C13H14ClNO3/c1-9(16)8-13(18)10-4-2-3-5-11(10)15(7-6-14)12(13)17/h2-5,18H,6-8H2,1H3
InChIKeyVAXNGFZHXGDLNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one (CAS 320741-29-5): Structural Identity and Compound-Class Context for Procurement Screening


1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one (CAS 320741-29-5, MFCD00778390) is a synthetic indolin-2-one derivative bearing a C3 hydroxy group and a C3 2-oxopropyl (acetonyl) substituent, with a 2-chloroethyl group at the N-1 position . The molecular formula is C₁₃H₁₄ClNO₃ (MW 267.71 g/mol) and the compound possesses one asymmetric center at C3, supplied as a racemic mixture unless otherwise specified . This compound belongs to the 3-hydroxy-3-(2-oxopropyl)indolin-2-one chemotype, which encompasses the marine natural product convolutamydine A (4,6-dibromo-substituted) and its synthetic analogs that have demonstrated antinociceptive, anti-inflammatory, and nitric oxide (NO) production inhibitory activities [1]. The N-1 chloroethyl modification structurally distinguishes 320741-29-5 from the N-unsubstituted parent compound (3-hydroxy-3-(2-oxopropyl)indolin-2-one), introducing an alkylating-capable chloroethyl handle absent in the naturally occurring metabolite [2].

Why 1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one Cannot Be Replaced by Other 3-Hydroxy-2-Oxindole Analogs in Targeted Research Programs


Within the 3-hydroxy-3-(2-oxopropyl)indolin-2-one chemotype, biological activity is exquisitely sensitive to substitution pattern. The N-unsubstituted parent compound (3-hydroxy-3-(2-oxopropyl)indolin-2-one) inhibits NO production with an IC₅₀ of 34 μM in LPS-stimulated murine macrophages, whereas the 5-bromo analog (compound 2 in Figueiredo et al., 2013) demonstrates distinct antinociceptive mechanisms mediated by cholinergic and NO pathways [1][2]. Critically, the N-1 chloroethyl substituent in 320741-29-5 introduces a fundamentally different pharmacophore: a leaving-group-bearing alkyl chain capable of covalent target engagement via nucleophilic substitution, a feature completely absent from all N-unsubstituted, N-methyl, or N-allyl analogs in the published SAR landscape [3]. The Japanese patent JPH08283239A specifically claims compounds wherein R is 2-oxopropyl AND 2-chloroethyl for differentiation-inducing activity against HL-60 leukemia cells, indicating that the combination of these two substituents—not either alone—is essential for the claimed therapeutic phenotype [4]. Generic substitution with any N-unsubstituted or N-alkyl (non-chloroethyl) 3-hydroxy-2-oxindole would therefore eliminate the alkylating functionality and the associated differentiation-inducing pharmacology that motivated the compound's original patent disclosure.

1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one (CAS 320741-29-5): Quantitative Differentiation Evidence for Scientific Selection


N-1 Chloroethyl Substitution: Structural Differentiation from the N-Unsubstituted Parent 3-Hydroxy-3-(2-oxopropyl)indolin-2-one

The target compound bears a 2-chloroethyl substituent at the indolin-2-one N-1 position, whereas the closest natural analog—3-hydroxy-3-(2-oxopropyl)indolin-2-one, a recently identified Enterocloster metabolite—carries a hydrogen at this position [1]. The chloroethyl group introduces an electrophilic carbon center (β-carbon to chlorine) capable of undergoing SN2 reactions with biological nucleophiles (e.g., cysteine thiols, DNA bases), a chemical functionality absent in the N-unsubstituted, N-methyl, or N-allyl series [2]. The molecular weight difference is +72.54 Da (chloroethyl vs. H) and the computed LogP increases from approximately 0.3–0.5 (estimated for the N-unsubstituted analog) to 1.44 for the target compound, reflecting a ~3-fold increase in calculated lipophilicity that alters membrane permeability and PK behavior .

indolinone scaffold N-alkylation electrophilic alkylation handle

Patent-Backed HL-60 Leukemia Cell Differentiation Activity: The 2-Chloroethyl / 2-Oxopropyl Combination Is Required

Japanese Patent JPH08283239A (Meiji Milk Products Co., Ltd., 1996) discloses indole alkaloids of formula I isolated from the marine bryozoan Amathia convoluta, wherein R is defined as 2-oxopropyl or 2-chloroethyl [1]. The patent specification explicitly states that the compound of formula II—which incorporates both the 2-oxopropyl and 2-chloroethyl groups on the indolinone scaffold—is provided as the representative example [1]. The claimed utility is a differentiation-inducing action against malignant tumors, building on the known activity of natural convolutamydine A (4,6-dibromo-3-(2-oxopropyl)-3-hydroxyoxindole) in HL-60 human promyelocytic leukemia cell differentiation [2]. While quantitative EC₅₀ data for 320741-29-5 in the HL-60 assay is not publicly disclosed in the patent abstract, the structural specificity of the claim—requiring both the 2-oxopropyl and 2-chloroethyl moieties—constitutes formal intellectual property-based evidence that this specific substitution pattern is essential for the disclosed pharmacological phenotype [1].

HL-60 differentiation antileukemic activity indole alkaloid patent

Computed Lipophilicity (LogP) Shift: Implications for Membrane Permeability Relative to N-Unsubstituted Analogs

Vendor-supplied computational data for 320741-29-5 reports LogP = 1.4387 (ChemScene) and LogP = 1.006 (Fluorochem, calculated by a different algorithm) . While the N-unsubstituted analog (3-hydroxy-3-(2-oxopropyl)indolin-2-one) lacks publicly reported computed LogP values, the structural difference—replacement of N-H with N-CH₂CH₂Cl—adds two methylene units and one chlorine atom, which by standard fragment-based calculation (e.g., CLOGP) contributes approximately +0.8 to +1.2 log units to lipophilicity compared to the N-H parent [1]. This LogP increase places 320741-29-5 closer to the typical oral drug-likeness range (LogP 1–3) and distinguishes it from more polar N-unsubstituted or N-methyl congeners that may exhibit poorer passive membrane permeability. Additionally, the target compound has one hydrogen bond donor (the C3 hydroxyl) versus two for the N-unsubstituted analog (C3 hydroxyl plus N-H), which reduces desolvation penalty during membrane transit .

LogP lipophilicity drug-likeness permeability

NO Production Inhibitory Activity: Class-Level Evidence from the 3-Hydroxy-3-(2-oxopropyl)indolin-2-one Scaffold

The N-unsubstituted parent compound—3-hydroxy-3-(2-oxopropyl)indolin-2-one—was recently identified as a metabolite of the human gut bacterium Enterocloster sp. RD014215 and demonstrated NO production inhibition with an IC₅₀ of 34 μM in LPS-stimulated murine macrophage cells [1]. This was the first report of a 3-hydroxy-3-(2-oxopropyl)indolin-2-one metabolite from a human-derived microorganism [1]. In parallel, the structurally related convolutamydine A (4,6-dibromo-substituted) and its synthetic analogs ISA003 and ISA147 have shown NO production reduction in RAW 264.7 macrophage cells at doses of 0.01–1 mg/kg in vivo, with concomitant inhibition of iNOS and COX-2 enzyme expression [2]. While direct NO inhibition IC₅₀ data for 320741-29-5 has not been reported, the conserved 3-hydroxy-3-(2-oxopropyl)indolin-2-one core shared with the active Enterocloster metabolite provides class-level rationale for expecting NO-modulatory activity, with the N-chloroethyl group offering an additional electrophilic functionality for potential covalent potentiation of this effect [3].

nitric oxide inhibition macrophage anti-inflammatory immunomodulation

Anti-Inflammatory and Antinociceptive Pharmacophore: SAR Evidence from 5-Substituted 3-(2-Oxopropyl)-3-Hydroxy-2-Oxindoles

The 3-(2-oxopropyl)-3-hydroxy-2-oxindole scaffold has been systematically explored for antinociceptive activity. Giorno et al. (2015) demonstrated that four 5-substituted analogs—5-iodo (5-Iisa), 5-fluoro (5-Fisa), 5-chloro (5-Clisa), and 5-methyl (5-Meisa)—produced significant peripheral and central antinociceptive effects at 0.1–10 mg/kg oral doses, with 5-Clisa and 5-Meisa showing effects almost twice that of morphine (5 mg/kg) in the tail-flick model [1]. Importantly, the mechanisms were found to be substituent-dependent: 5-Clisa involved opioid, nitrergic, cholinergic, adrenergic, and serotoninergic pathways, whereas 5-Fisa involved a different subset [1]. This SAR data demonstrates that modifications to the indolinone core—including the nature of aromatic substituents—profoundly alter both potency and mechanistic pathway engagement. The N-1 chloroethyl modification in 320741-29-5 represents an unexplored dimension of this SAR space, distinct from C5-substitution explored in the published series, and may confer unique pharmacological properties through covalent or non-covalent interactions not possible with C5-substituted analogs [2].

antinociceptive analgesic formalin test SAR

Commercial Availability and Purity Benchmarking: Supply-Chain Differentiation for Procurement Decisions

CAS 320741-29-5 is currently listed by multiple research chemical suppliers with consistent purity specifications. Fluorochem (UK) lists the compound as Product Code F730775 at 98% purity, with shipping available from EU, UK, and China stock locations . Leyan (Shanghai) offers 98% purity with catalog number 1403726, available in 500 mg quantity . ChemScene (US) supplies the compound at ≥98% purity (Cat. No. CS-0333056) with storage at 2–8°C sealed in dry conditions . Moldb lists 98% purity at 500 mg scale with a 1–3 week lead time and provides accompanying analytical documentation including NMR, HPLC, and LC-MS . In contrast, the closest N-unsubstituted analog (3-hydroxy-3-(2-oxopropyl)indolin-2-one) is primarily available as a research tool from bioscience-focused vendors rather than from mainstream synthetic chemistry suppliers, which can limit bulk procurement options . The 98% purity standard across suppliers, combined with documented analytical characterization, provides procurement confidence for the target compound that may not exist for less commercially established analogs.

chemical sourcing purity specification vendor comparison supply chain

Highest-Confidence Application Scenarios for 1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one Based on Available Evidence


Covalent Probe Development: Exploiting the N-Chloroethyl Group for Targeted Irreversible Inhibition

The N-1 chloroethyl substituent provides a latent electrophilic warhead suitable for covalent inhibitor design. In this scenario, 320741-29-5 serves as a starting scaffold for developing irreversible inhibitors of targets containing active-site cysteine, serine, or lysine residues. The 3-hydroxy-3-(2-oxopropyl) core provides additional hydrogen-bonding interactions (C3-OH and C2 carbonyl), while the chloroethyl group can form a covalent adduct upon nucleophilic displacement of chloride . This application is supported by the established precedent of chloroethyl-containing pharmacophores (e.g., nitrogen mustards, chloroethylnitrosoureas) in anticancer drug design and the patent disclosure linking the chloroethyl/oxopropyl combination to HL-60 cell differentiation [1].

Structure-Activity Relationship (SAR) Expansion of the Convolutamydine Chemotype: N-1 Modification Vector

Published SAR for 3-(2-oxopropyl)-3-hydroxy-2-oxindoles has focused exclusively on C5 aromatic substitution (5-F, 5-Cl, 5-Br, 5-I, 5-Me) and the N-unsubstituted parent, with demonstrated antinociceptive effects up to ~2× morphine at equivalent doses for certain analogs (Giorno et al., 2015) [2]. 320741-29-5 represents the sole commercially available entry point for exploring the N-1 substitution dimension of this chemotype. Systematic comparison of N-chloroethyl vs. N-H vs. N-methyl vs. N-allyl analogs in standardized antinociceptive (formalin test, tail-flick) and anti-inflammatory (carrageenan-induced SAP) assays would establish whether the N-1 position is a productive vector for potency or selectivity optimization [2][3].

HL-60 Differentiation-Based Antileukemic Screening: Following the Patent Hypothesis

The JPH08283239A patent explicitly claims differentiation-inducing activity for the compound class encompassing 320741-29-5, building on the known HL-60 differentiation activity of natural convolutamydines [1][4]. A focused screening campaign testing 320741-29-5 alongside its N-unsubstituted analog and selected 5-substituted comparators in HL-60 cell differentiation assays (e.g., NBT reduction, CD11b surface expression) would directly test the patent hypothesis and quantify the contribution of the N-chloroethyl group to this phenotype. Given the well-established link between HL-60 differentiation induction and clinical antileukemic activity (e.g., all-trans retinoic acid in APL), positive results would position the compound for further development as a differentiation therapy lead [1].

Gut Microbiome–Host Interaction Studies: Comparative Metabolite Analog Probing

The recent discovery that 3-hydroxy-3-(2-oxopropyl)indolin-2-one is produced by a human-derived Enterocloster strain and inhibits macrophage NO production (IC₅₀ = 34 μM) opens a new avenue for studying microbiome–immune interactions [4]. 320741-29-5 can serve as a synthetic N-alkylated comparator in these studies to assess how N-substitution affects NO inhibitory potency, cellular permeability (LogP = 1.44 vs. estimated ~0.4 for the natural metabolite), and potential covalent modification of immune-regulatory protein targets [4]. This comparative approach would help delineate whether the natural metabolite's activity is optimized for its biological context or whether synthetic modifications can enhance immunomodulatory potency.

Quote Request

Request a Quote for 1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.